

Genotoxicity and carcinogenicity studies of cyproconazole

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An In-Depth Technical Guide to the Genotoxicity and Carcinogenicity of **Cyproconazole**

Authored by: Gemini, Senior Application Scientist

Abstract

Cyproconazole is a broad-spectrum triazole fungicide widely used in agriculture. Its toxicological profile, particularly concerning its potential for genotoxicity and carcinogenicity, has been extensively evaluated by regulatory bodies and independent researchers worldwide. This guide provides a comprehensive analysis of these studies, synthesizing data from pivotal in vitro and in vivo assays. We will explore the causality behind the experimental findings, detailing the non-genotoxic mode of action responsible for liver tumorigenesis in mice and discussing its relevance to human health risk assessment. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanism-centric understanding of **cyproconazole's** long-term toxicity.

Introduction: The Toxicological Imperative for Cyproconazole

Cyproconazole functions as a fungicide by inhibiting the C14-demethylation step in sterol biosynthesis, which is critical for the integrity of the fungal cell membrane.^[1] As with any chemical intended for widespread environmental application, a thorough assessment of its potential to adversely affect non-target organisms, including humans, is paramount. The

evaluation of genotoxicity (the potential to damage DNA) and carcinogenicity (the potential to cause cancer) forms a cornerstone of this safety assessment.

A finding of genotoxicity often implies a non-threshold mechanism for carcinogenicity, posing a significant human health risk. Conversely, a non-genotoxic carcinogen typically acts through a threshold-based mechanism, which has different implications for risk assessment and the establishment of safe exposure levels. This guide dissects the extensive dataset for **cyproconazole**, which presents a classic case of a non-genotoxic, species-specific carcinogen, offering valuable insights into modern toxicological evaluation.

Genotoxicity Assessment: A Weight of Evidence Approach

A standard battery of tests is employed to assess the genotoxic potential of a substance, examining effects on genes, chromosomes, and DNA integrity. The strategy follows a tiered approach, beginning with in vitro assays and proceeding to in vivo studies if necessary.

In Vitro Genotoxicity Profile

In vitro assays provide a sensitive, controlled environment to detect potential genotoxic activity. **Cyproconazole** has been evaluated in a comprehensive range of these tests.

- **Bacterial Reverse Mutation Assay (Ames Test):** This initial screening test uses various strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations (point mutations and frameshifts). **Cyproconazole** and its major metabolites have consistently yielded negative results in the Ames test, both with and without metabolic activation.[2] This indicates that the parent compound and its metabolites do not induce mutations in bacterial systems.
- **Mammalian Cell Assays:** To assess effects in systems more analogous to humans, tests using cultured mammalian cells are required. These include assays for:
 - **Gene Mutation:** Tests like the Mouse Lymphoma Assay (MLA) or the HPRT assay in Chinese Hamster Ovary (CHO) cells.
 - **Chromosomal Aberrations:** These assays microscopically evaluate structural damage to chromosomes in cells (e.g., CHO cells or human lymphocytes).

Across an adequate range of in vitro mammalian cell tests, **cyproconazole** did not induce gene mutations or chromosomal aberrations.[2] The collective evidence from these foundational assays strongly suggests a lack of intrinsic genotoxic potential.

In Vivo Genotoxicity Profile

To confirm the in vitro findings in a whole-animal system—accounting for metabolism, distribution, and excretion—in vivo studies are conducted. The most common is the rodent bone marrow micronucleus test, which detects damage to chromosomes or the mitotic apparatus in red blood cells. **Cyproconazole** has also been found to be negative in in vivo genotoxicity tests.[2]

Genotoxicity Conclusion

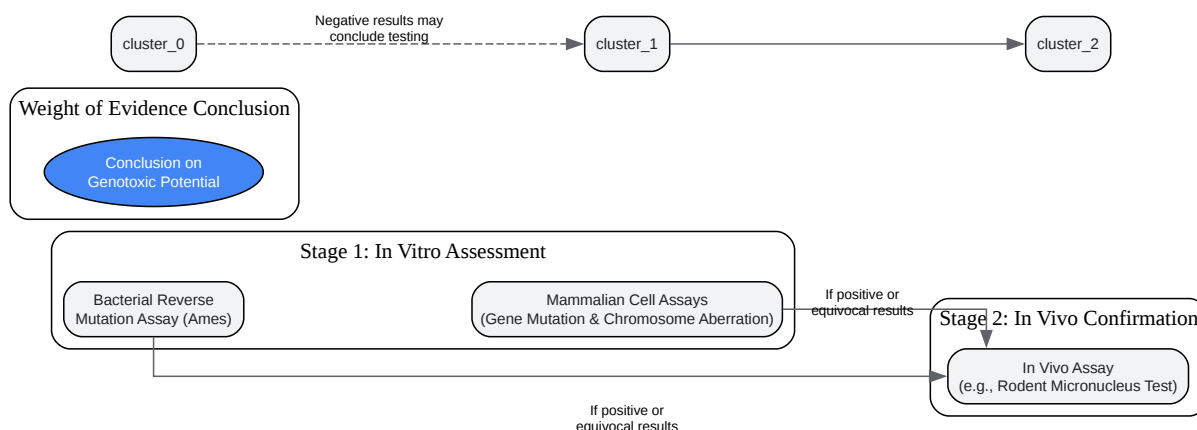
Based on the consistent negative findings across a comprehensive battery of both in vitro and in vivo assays, regulatory bodies and scientific expert panels have concluded that **cyproconazole** is not genotoxic.[2][3][4] This conclusion is critical, as it dictates the framework for interpreting the carcinogenicity findings.

Table 1: Summary of Key Genotoxicity Studies for Cyproconazole

Assay Type	Test System	Endpoint	Result	Reference
In Vitro				
Bacterial Reverse Mutation	S. typhimurium, E. coli	Gene Mutation	Negative	[2]
Mammalian Gene Mutation	Mouse Lymphoma L5178Y cells	Gene Mutation	Negative	[2]
Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	Clastogenicity	Negative	[2]
In Vivo				
Micronucleus Test	Rodent Bone Marrow	Chromosomal Damage	Negative	[2]

Experimental Workflow: Standard Genotoxicity Testing Strategy

The following diagram illustrates the logical flow of a typical genotoxicity testing battery, moving from sensitive in vitro screens to confirmatory in vivo assays.



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Caption: Standard workflow for assessing the genotoxic potential of a chemical.

Carcinogenicity Assessment: Unraveling a Non-Genotoxic Mechanism

Long-term carcinogenicity bioassays in rodents are the standard for evaluating a substance's potential to cause cancer with chronic exposure. The results for **cyproconazole** reveal a clear species-specific effect that necessitates a deeper mechanistic investigation.

Bioassay Results in Rats and Mice

- **Rat Studies:** In a 2-year dietary study, **cyproconazole** did not produce a treatment-related increase in tumors in Wistar rats at doses up to 350 ppm.[5] The No-Observed-Adverse-Effect Level (NOAEL) was established at 50 ppm (equal to 2.2 mg/kg bw/day) based on non-cancer effects like reduced body weight gain at higher doses.[2]
- **Mouse Studies:** In contrast, lifetime feeding studies in CD-1 mice resulted in a statistically significant increase in the incidence of liver tumors (hepatocellular adenomas and

carcinomas) at dietary concentrations of 100 and 200 ppm.[5][6] The primary target organ for toxicity in mice was clearly the liver, with effects including hepatomegaly (increased liver weight), hepatocellular hypertrophy, and single-cell necrosis observed at tumorigenic doses. [2][7]

This discrepancy—tumors in mice but not rats, coupled with a lack of genotoxicity—points towards a non-genotoxic, mitogenic mode of action for liver tumor formation in the sensitive species (mice).

Table 2: Summary of Long-Term Carcinogenicity Studies of Cyproconazole

Species (Strain)	Duration	Key Findings	NOAEL	Reference
Rat (Wistar)	2 Years	No evidence of carcinogenicity	2.2 mg/kg bw/day	[2][5]
Mouse (CD-1)	Lifetime	Increased incidence of hepatocellular adenomas and carcinomas	< 13.2 mg/kg bw/day (LOAEL for liver effects)	[2][5][6]

Mode of Action: Activation of the Constitutive Androstane Receptor (CAR)

The central scientific question is to determine the sequence of events leading from **cyproconazole** exposure to tumor formation in mice. Extensive mechanistic studies have demonstrated that **cyproconazole** acts similarly to phenobarbital, a classic non-genotoxic rodent liver carcinogen, by activating the Constitutive Androstane Receptor (CAR).[5][6][8]

CAR is a nuclear receptor that functions as a xenosensor, regulating the transcription of genes involved in the metabolism and detoxification of foreign substances. The key events in the CAR-mediated mode of action for **cyproconazole** are as follows:

- CAR Activation: **Cyproconazole** binds to and activates the CAR in mouse liver cells.

- **Altered Gene Expression:** Activated CAR leads to the induction of a battery of target genes, most notably cytochrome P450 enzymes like Cyp2b10.[5][6] This is an adaptive response to metabolize the chemical.
- **Hepatocellular Hypertrophy and Proliferation:** Sustained CAR activation leads to an increase in liver size (hepatomegaly) due to both an increase in cell size (hypertrophy) and an increase in the rate of cell division (proliferation or hyperplasia).[8][9] This mitogenic response is a key event in the tumorigenic process.
- **Clonal Expansion and Tumor Formation:** The sustained, chemically-induced cell proliferation can lead to the clonal expansion of spontaneously initiated cells, eventually forming altered hepatic foci, which can then progress to adenomas and, ultimately, carcinomas.[10]

Crucially, studies using CAR-null mice (genetically engineered to lack the CAR) provided definitive proof for this mode of action. When exposed to **cyproconazole**, these CAR-null mice did not exhibit the characteristic liver weight increases, cell proliferation, or gene expression changes seen in wild-type mice, and the tumor response was greatly diminished or absent.[5][6][8]

Human Relevance of Mouse Liver Tumors

The determination that **cyproconazole**-induced mouse liver tumors occur via a CAR-mediated mode of action is fundamental to assessing human risk. The key question becomes: is this mode of action plausible in humans?

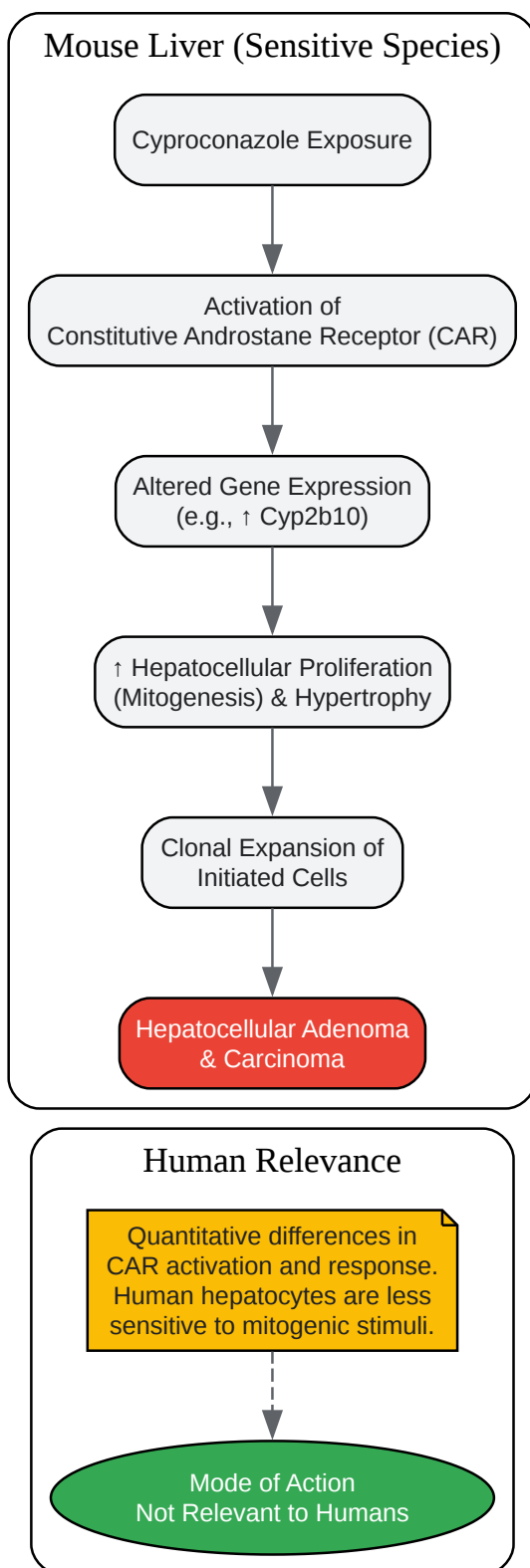
While humans possess a CAR ortholog, significant quantitative and qualitative differences exist between the rodent and human receptors and their downstream effects.[9][11]

- **Receptor Activation:** There are known species differences in the sensitivity of CAR to activators.
- **Proliferative Response:** Studies in mice with "humanized" CAR/PXR receptors showed that while **cyproconazole** could induce some gene expression changes, the marked hepatocellular proliferation seen in wild-type mice was absent.[9] There is a general consensus that human hepatocytes are significantly less responsive to the mitogenic effects of CAR activators compared to rodent hepatocytes.[3][10]

Based on this weight of evidence, regulatory agencies such as the U.S. EPA have concluded that the CAR-mediated mitogenic mode of action for liver tumors in mice is not relevant to humans at exposure levels that do not cause a sustained mitogenic response.^[3] Therefore, **cyproconazole** is classified as "not likely to be carcinogenic to humans" under these conditions.^[3]^[4]

Diagram: CAR-Mediated Mode of Action for Mouse Liver Tumors

This diagram outlines the key events from **cyproconazole** exposure to tumor formation in the mouse liver.



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Caption: Non-genotoxic mode of action for **cyproconazole**-induced liver tumors.

Methodologies: Foundational Protocols

To ensure transparency and reproducibility, the methodologies underlying these conclusions must be robust and standardized. Below are outlines of key experimental protocols.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To detect chemically-induced gene mutations in bacteria.
- Methodology:
 - Strain Selection: Use multiple tester strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *E. coli* (e.g., WP2 uvrA) capable of detecting different types of mutations.
 - Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.
 - Exposure: In the plate incorporation method, the test chemical, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
 - Incubation: Plates are incubated at 37°C for 48-72 hours.
 - Scoring: Only bacteria that have undergone a reverse mutation can synthesize the required amino acid (e.g., histidine) and form visible colonies. The number of revertant colonies is counted.
 - Analysis: A positive response is defined as a dose-related increase in revertant colonies over the solvent control, typically exceeding a twofold increase.

Protocol: Rodent Long-Term Carcinogenicity Bioassay

- Objective: To assess the carcinogenic potential of a substance following chronic dietary exposure.
- Methodology:

- **Animal Model:** Select a rodent species and strain (e.g., CD-1 mice, Wistar rats), typically using 50 animals per sex per group.
- **Dose Selection:** Based on subchronic toxicity studies (e.g., 90-day studies), select at least three dose levels plus a concurrent control group. The highest dose should induce minimal toxicity (e.g., a slight decrease in body weight gain) but not significantly shorten the lifespan.
- **Administration:** The test substance is mixed into the diet and administered continuously for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).
- **In-life Monitoring:** Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are measured weekly for the first few months and then bi-weekly or monthly.
- **Pathology:** At the end of the study, all animals (including those that die prematurely) undergo a complete necropsy. Organs are weighed, and a comprehensive list of tissues from all animals is preserved and examined microscopically by a qualified pathologist.
- **Analysis:** The incidence of tumors (neoplastic lesions) in each dose group is compared to the control group using appropriate statistical methods to determine if there is a treatment-related increase.

Overall Conclusion and Scientific Perspective

The toxicological assessment of **cyproconazole** serves as an exemplary case study in modern chemical safety evaluation. The weight of evidence from a comprehensive suite of genotoxicity assays firmly establishes it as a non-genotoxic compound.[2] While it induces liver tumors in mice, this effect is not observed in rats and is driven by a well-understood, non-genotoxic mode of action involving the activation of the CAR nuclear receptor.[5][8]

The crucial element for human health risk assessment is the determination that this mode of action has low relevance for humans, given the significant species differences in the proliferative response of liver cells to CAR activators.[3][9] This mechanistic understanding allows for a more scientifically robust risk assessment than one based solely on the observation of a tumor in an animal study. For researchers and drug development professionals, the **cyproconazole** story underscores the importance of moving beyond simple

hazard identification to a deep, mechanism-based evaluation to accurately predict potential human health risks.

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